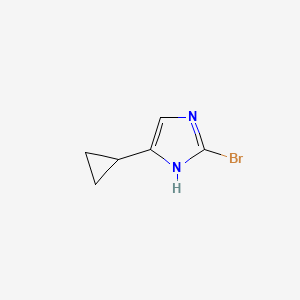

2-Bromo-5-cyclopropyl-1H-imidazole

Description

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-5-cyclopropyl-1H-imidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN2/c7-6-8-3-5(9-6)4-1-2-4/h3-4H,1-2H2,(H,8,9) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXSWAUIITLZMNA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CN=C(N2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Bromo 5 Cyclopropyl 1h Imidazole and Its Advanced Precursors

Retrosynthetic Analysis and Strategic Disconnections

A retrosynthetic analysis of the target molecule, 2-Bromo-5-cyclopropyl-1H-imidazole , suggests several plausible disconnection points. The most straightforward approach involves two primary disconnections:

C-Br Bond Disconnection : The bond between the C2 carbon of the imidazole (B134444) ring and the bromine atom can be disconnected. This points to a late-stage regioselective bromination of a 5-cyclopropyl-1H-imidazole precursor. This strategy is common for the synthesis of halogenated imidazoles.

Imidazole Ring Disconnection : The imidazole ring itself can be disconnected in several ways, corresponding to established imidazole syntheses. A key precursor derived from this disconnection would be cyclopropyl-substituted building blocks . For instance, a disconnection following the logic of a condensation reaction would lead to a cyclopropyl-containing α-dicarbonyl compound, an aldehyde, and an ammonia (B1221849) source. Alternatively, a disconnection based on a cyclization protocol might lead to cyclopropane (B1198618) carbonitrile and an amino acetal (B89532) derivative.

These disconnections form the basis for the forward-thinking synthetic strategies discussed in the subsequent sections. The primary challenge lies in the regioselective construction and functionalization of the imidazole nucleus to ensure the desired 2-bromo-5-cyclopropyl substitution pattern.

Methodologies for Imidazole Ring Formation Incorporating Cyclopropyl (B3062369) Substituents

The formation of the core 5-cyclopropyl-1H-imidazole ring is the critical step in the synthesis. Various classical and modern synthetic methods can be adapted for this purpose.

The Debus-Radziszewski synthesis is a foundational multi-component reaction for creating imidazole rings. wikipedia.orgscribd.com It traditionally involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia. wikipedia.orgmdpi.com To generate a cyclopropyl-substituted imidazole via this method, one of the reactants must contain the cyclopropyl moiety.

For instance, the reaction could proceed by condensing a cyclopropyl-substituted α-dicarbonyl (e.g., 1-cyclopropyl-1,2-ethanedione), formaldehyde, and ammonia. While this method is versatile, it can suffer from low yields and the formation of side products. ijprajournal.com Modern modifications often employ microwave irradiation or various catalysts to improve efficiency and yield. ijprajournal.com

Table 1: Potential Reactants for Debus-Radziszewski Synthesis of a Cyclopropyl-Imidazole

| 1,2-Dicarbonyl Component | Aldehyde Component | Cyclopropyl-Containing Product |

|---|---|---|

| Glyoxal | Cyclopropanecarboxaldehyde | 4(5)-Cyclopropyl-1H-imidazole |

| 1-Cyclopropyl-1,2-ethanedione | Formaldehyde | 4,5-Dicyclopropyl-1H-imidazole (undesired) or complex mixtures |

This table illustrates conceptual reactant combinations based on the Debus-Radziszewski reaction principle.

[3+2] Cycloaddition reactions represent a powerful and atom-economical strategy for constructing five-membered heterocyclic rings like imidazoles. nih.govacs.org These reactions involve the combination of a three-atom component (a 1,3-dipole) with a two-atom component (a dipolarophile).

One potential pathway involves the reaction of a cyclopropyl-containing vinyl azide (B81097) with a nitrile under thermal or photochemical conditions. Another approach is the copper-catalyzed reaction of terminal alkynes with amidines. organic-chemistry.org For example, the reaction of cyclopropylacetylene (B33242) with a suitable amidine in the presence of a copper catalyst could theoretically yield the desired cyclopropyl-imidazole core. Gold-catalyzed [3+2] annulation of certain oxadiazoles (B1248032) with ynamides also provides a route to highly substituted imidazoles. organic-chemistry.org

A highly efficient and scalable method for synthesizing 2-substituted imidazoles involves a copper(I) chloride-mediated protocol. researchgate.netacs.org This approach has been successfully applied to the multikilogram synthesis of 2-cyclopropyl-1-methyl-1H-imidazole , a close analogue of the desired precursor. acs.org

The key reaction involves the treatment of an α-amino acetal with a nitrile in the presence of CuCl. acs.orgacs.org To synthesize the 5-cyclopropyl-1H-imidazole precursor, one would conceptually start with precursors that lead to substitution at the 5-position. However, a more documented route involves the synthesis of 2-cyclopropyl-1H-imidazole from cyclopropane carbonitrile and (methylamino)acetaldehyde dimethyl acetal . acs.org The reaction proceeds through the formation of an amidine intermediate, which then cyclizes in the presence of a strong acid like HCl. acs.org The use of thioacetamide (B46855) can facilitate the removal of copper salts during workup. acs.org

A wide array of catalytic systems have been developed to synthesize substituted imidazoles with greater efficiency and under milder conditions. nih.govnih.gov These include:

Ruthenium Catalysis : Diruthenium(II) catalysts have been used in "borrowing hydrogen" protocols, reacting benzylic alcohols with 1,2-diketones and ammonium (B1175870) acetate (B1210297) to form trisubstituted imidazoles. rsc.org

Rhodium Catalysis : Rhodium(II) catalysts can facilitate the reaction of 1-sulfonyl triazoles with nitriles to produce imidazoles regioselectively. organic-chemistry.org

Heterogeneous Catalysts : Solid-supported catalysts like silica (B1680970) gel, zeolites, and various nanoparticles (e.g., ZnFe₂O₄, MgAl₂O₄) are used in multi-component reactions to simplify product purification and catalyst recycling. nih.govrsc.org

Catalyst-free conditions, often assisted by microwave irradiation or sonication, provide environmentally benign alternatives for condensation reactions, driving them to completion in shorter times and often with higher yields. mdpi.comacs.org

Regioselective Bromination Strategies for the Imidazole Core

The final step in the synthesis is the regioselective bromination of the 5-cyclopropyl-1H-imidazole precursor at the C2 position. The electronic properties of the imidazole ring and the choice of brominating agent are critical for achieving the desired outcome.

The imidazole ring is an electron-rich heterocycle. In an N-unsubstituted imidazole like 5-cyclopropyl-1H-imidazole, the C2 position is generally the most susceptible to electrophilic attack due to its higher electron density and the fact that it is flanked by two nitrogen atoms.

Common brominating agents for this transformation include:

N-Bromosuccinimide (NBS) : A mild and selective source of electrophilic bromine. In the synthesis of the related 5-bromo-2-cyclopropyl-1-methyl-1H-imidazole, NBS was used successfully to brominate the C5 position of a 1-methyl-2-cyclopropylimidazole precursor. acs.org

1,3-Dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) : Another effective reagent for the bromination of imidazoles, which has been used to prepare 5-bromo-1-cyclopropyl-1H-imidazole. chemicalbook.com

Cyanogen Bromide (BrCN) : The reaction of imidazoles with BrCN can lead to either N-cyanation or C2-bromination, depending on the substitution at the N1 position. Imidazoles with an N-H bond tend to yield N-cyano derivatives, whereas N-alkylated imidazoles typically undergo bromination at the C2 position. researchgate.net

To ensure bromination occurs specifically at the C2 position of 5-cyclopropyl-1H-imidazole, direct bromination with a reagent like NBS in a suitable solvent such as methylene (B1212753) chloride or isopropyl acetate would be the most direct approach. The inherent reactivity of the C2 position should favor the formation of the desired 2-Bromo-5-cyclopropyl-1H-imidazole .

Table 2: Summary of Synthetic Steps and Key Intermediates

| Step | Reaction Type | Starting Materials (Example) | Key Intermediate/Product | Relevant Findings |

|---|---|---|---|---|

| 1 | Imidazole Ring Formation | Cyclopropane carbonitrile, Amino acetal | 2-Cyclopropyl-1H-imidazole | CuCl-mediated cyclization is a scalable and efficient method. acs.orgacs.org |

| 1 (alternative) | Imidazole Ring Formation | Glyoxal, Cyclopropanecarboxaldehyde, Ammonia | 4(5)-Cyclopropyl-1H-imidazole | Classical Debus-Radziszewski reaction; may have yield limitations. wikipedia.orgijprajournal.com |

Direct Halogenation Techniques (e.g., N-bromosuccinimide, 1,3-dibromo-5,5-dimethylhydantoin)

Direct bromination of an existing cyclopropyl-imidazole scaffold is a common and straightforward approach. Reagents like N-bromosuccinimide (NBS) and 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) are frequently employed for this purpose due to their ease of handling and selectivity. chemicalbook.comorganic-chemistry.orgmasterorganicchemistry.com

In a typical procedure, cyclopropyl-1H-imidazole is treated with a brominating agent in a suitable solvent. For instance, the reaction of 1-cyclopropyl-1H-imidazole with DBDMH in dichloromethane (B109758) at low temperatures (5-10°C) can yield 5-bromo-1-cyclopropyl-1H-imidazole. chemicalbook.com Similarly, NBS can be used, often in the presence of a radical initiator or under specific solvent conditions, to achieve the desired bromination. acs.orgacs.orgorganic-chemistry.org The choice of brominating agent and reaction conditions can influence the regioselectivity of the bromination, although the C5 position of the imidazole ring is often favored.

Table 1: Examples of Direct Halogenation for Imidazole Bromination

| Brominating Agent | Substrate | Product | Yield (%) | Reference |

| 1,3-dibromo-5,5-dimethylhydantoin | 1-Cyclopropyl-1H-imidazole | 5-Bromo-1-cyclopropyl-1H-imidazole | 37 | chemicalbook.com |

| N-bromosuccinimide | 2-Cyclopropyl-1-methyl-1H-imidazole | 5-Bromo-2-cyclopropyl-1-methyl-1H-imidazole | 48 (as HCl salt) | acs.orgacs.org |

Directed Ortho-Metalation and Subsequent Electrophilic Bromination

Directed ortho-metalation (DoM) offers a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings. uwindsor.cawikipedia.orgbaranlab.orgharvard.edu This method involves the use of a directing metalation group (DMG) on the imidazole ring, which directs a strong base (typically an organolithium reagent) to deprotonate the adjacent ortho-position. The resulting lithiated intermediate can then be quenched with an electrophilic bromine source, such as N-bromosuccinimide (NBS) or molecular bromine, to introduce the bromine atom with high precision. uwindsor.cawikipedia.orgbaranlab.org

While direct application to 2-bromo-5-cyclopropyl-1H-imidazole synthesis from a pre-formed cyclopropyl imidazole is less commonly documented, the principle is well-established for imidazoles. harvard.edu For example, a protecting group on the imidazole nitrogen can act as a DMG, facilitating lithiation at the C2 position. Subsequent reaction with a brominating agent would yield the 2-bromoimidazole derivative. The success of this strategy depends on the choice of the directing group and the stability of the lithiated intermediate.

Halogen Exchange Reactions for Bromine Introduction

Halogen exchange, particularly a Finkelstein-type reaction, provides an alternative route for introducing bromine onto the imidazole ring. rsc.orgnih.govfrontiersin.org This method typically involves the conversion of a more reactive halogen, such as iodine, or a less reactive one, like chlorine, to a bromide. For instance, a chloro- or iodo-substituted cyclopropyl imidazole could be treated with a bromide salt, often in the presence of a copper catalyst, to facilitate the exchange. frontiersin.org

Another approach within this category is metal-halogen exchange. rsc.orgnih.govrsc.org This involves treating a bromo- or iodo-substituted imidazole with an organolithium or Grignard reagent to form an organometallic intermediate. nih.govclockss.org While this is more commonly used to introduce other functional groups, it can be conceptually applied to bromine introduction by quenching the intermediate with a suitable electrophilic bromine source. For example, treating a polybromoimidazole with a stoichiometric amount of an organolithium reagent can lead to selective exchange at one position, which can then be further manipulated. rsc.org

Introduction of the Cyclopropyl Group

The incorporation of the cyclopropyl moiety is a critical step in the synthesis of the target compound. Several modern synthetic methods are available for this transformation.

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira, Negishi)

Cross-coupling reactions are powerful tools for forming carbon-carbon bonds. researchgate.netwikipedia.orgwikipedia.orgorganic-chemistry.orglibretexts.org To synthesize 2-bromo-5-cyclopropyl-1H-imidazole, a bromo-substituted imidazole precursor can be coupled with a cyclopropyl-containing coupling partner.

Suzuki-Miyaura Coupling: This reaction would involve the coupling of a dibromo-imidazole derivative with a cyclopropylboronic acid or its ester in the presence of a palladium catalyst and a base.

Heck Reaction: While typically used for coupling with alkenes, variations of the Heck reaction could potentially be employed. organic-chemistry.orgnih.govyoutube.comlibretexts.orgresearchgate.net

Sonogashira Coupling: This reaction is primarily for coupling with terminal alkynes and would not be a direct route for introducing a cyclopropyl group. wikipedia.orglibretexts.orgnih.govorganic-chemistry.orgresearchgate.net

Negishi Coupling: This method involves the reaction of an organozinc reagent with an organic halide in the presence of a nickel or palladium catalyst. researchgate.netwikipedia.orgorganic-chemistry.orgnih.govorganic-chemistry.org A cyclopropylzinc reagent could be coupled with a dibromoimidazole to introduce the cyclopropyl group. The Negishi coupling is known for its high functional group tolerance. wikipedia.orgnih.gov

Table 2: Overview of Cross-Coupling Reactions for Cyclopropyl Group Introduction

| Reaction Name | Cyclopropyl Reagent | Imidazole Precursor | Catalyst System |

| Suzuki-Miyaura | Cyclopropylboronic acid/ester | Dibromoimidazole | Palladium catalyst + Base |

| Negishi | Cyclopropylzinc halide | Dibromoimidazole | Palladium or Nickel catalyst |

Cyclopropanation Reactions of Olefinic Precursors

This strategy involves the formation of the cyclopropyl ring directly onto an imidazole scaffold bearing an olefinic (alkenyl) substituent. rsc.orgwikipedia.org A prominent method for this transformation is the Simmons-Smith reaction, which utilizes a carbenoid species, typically generated from diiodomethane (B129776) and a zinc-copper couple, to convert an alkene into a cyclopropane. nih.govwikipedia.orgorganic-chemistry.orgharvard.eduyoutube.com

For the synthesis of the target compound, a vinyl-substituted bromoimidazole, such as 2-bromo-5-vinyl-1H-imidazole, would be the key precursor. Treatment of this precursor with the Simmons-Smith reagent would then yield 2-bromo-5-cyclopropyl-1H-imidazole. The reaction is stereospecific, with the cyclopropanation occurring in a syn-addition manner. wikipedia.orgwikipedia.org

Alternative Strategies for Cyclopropyl Ring Annulation on Heterocyclic Systems

Beyond the direct cyclopropanation of an olefin, other strategies exist for constructing a cyclopropyl ring onto a heterocyclic system. These can include intramolecular cyclization reactions where a suitably functionalized side chain on the imidazole ring closes to form the three-membered ring. wikipedia.org For example, a primary haloalkane attached to the imidazole core, bearing an appropriately placed electron-withdrawing group, could undergo base-mediated intramolecular cyclization. wikipedia.org

Additionally, transition metal-catalyzed processes involving vinylidene cyclopropanes can lead to ring-opening and subsequent functionalization, though this is a more complex approach. rsc.org The development of novel photocatalyzed radical addition and anionic cyclization processes also offers new avenues for constructing substituted cyclopropanes. rsc.org

Functional Group Interconversions and Protective Group Chemistry for Selective Synthesis

The selective synthesis of 2-Bromo-5-cyclopropyl-1H-imidazole heavily relies on strategic functional group interconversions (FGI) and the use of protecting groups to direct the regioselectivity of the bromination step.

A common strategy begins with the construction of the 5-cyclopropyl-1H-imidazole core. This can be achieved through various methods, including the reaction of cyclopropane carbonitrile with an amino acetal, often mediated by a copper(I) catalyst. acs.orgacs.org Once the 5-cyclopropyl-1H-imidazole precursor is obtained, the subsequent challenge is the selective introduction of a bromine atom at the C2 position. Direct bromination of an unprotected 5-cyclopropyl-1H-imidazole can lead to a mixture of products due to the reactivity of the imidazole ring at multiple positions.

To achieve high regioselectivity, protecting the imidazole nitrogen is a crucial step. A notable protecting group for this purpose is the dialkoxymethyl group. researchgate.net This group can be readily introduced by reacting the imidazole with an orthoformate. researchgate.net The protected imidazole can then be metalated at the C2 position, for example, using a strong base like n-butyllithium, followed by quenching with an electrophilic bromine source. The dialkoxymethyl protecting group is advantageous as it can be easily removed under neutral or mildly acidic conditions to yield the desired 2-substituted-1H-imidazole. researchgate.net

Another approach involves the synthesis of a pre-functionalized imidazole. For instance, a 1,2-disubstituted imidazole can be synthesized from acyclic precursors via imidates, which are generated from nitriles and subsequently reacted with an N-substituted amino acetal. acs.org However, this method can have drawbacks for large-scale synthesis, such as the hygroscopic nature of intermediates and potential decomposition. acs.org

Optimization of Reaction Conditions and Scale-Up Considerations

The successful synthesis of 2-Bromo-5-cyclopropyl-1H-imidazole, especially on a larger scale, necessitates meticulous optimization of reaction conditions and careful consideration of process efficiency and safety.

Catalysis plays a pivotal role in the synthesis of the imidazole core and its subsequent functionalization. For the synthesis of the precursor, 5-cyclopropyl-1-methyl-1H-imidazole, a copper(I) chloride-mediated protocol has been shown to be effective for multikilogram synthesis. acs.orgacs.org This method circumvents some of the issues associated with traditional imidate-based syntheses. acs.org

In the broader context of imidazole synthesis, significant research has been dedicated to developing advanced catalytic systems. For the direct C-H functionalization of imidazoles, which represents a more atom-economical approach, various transition-metal catalysts have been explored. Nickel-catalyzed C-H arylations and alkenylations of imidazoles have been achieved using ligands such as 1,2-bis(dicyclohexylphosphino)ethane (B1585223) (dcype) and 3,4-bis(dicyclohexylphosphino)thiophene (B14788335) (dcypt). nih.gov While not directly applied to 2-Bromo-5-cyclopropyl-1H-imidazole, these developments in nickel catalysis offer potential future pathways for more efficient syntheses. nih.gov

Palladium-catalyzed direct cyclopropylation of heterocycles has also been reported, providing a potential route to the cyclopropyl substituent. nih.gov Furthermore, rhodium-catalyzed cyclopropanation reactions are a well-established method for forming cyclopropane rings. wikipedia.orgcapes.gov.brrsc.orgnih.gov The choice of catalyst and ligand is crucial for achieving high enantioselectivity in such reactions. For instance, adamantylglycine derived catalysts like Rh2(S-TCPTAD)4 have demonstrated high asymmetric induction in cyclopropanations. capes.gov.br The development of novel N,P-ligands for palladium-catalyzed cycloisomerization of 1,6-enynes also showcases the continuous effort in ligand design for selective transformations. mdpi.com

The table below summarizes some catalyst systems used in the synthesis and functionalization of imidazoles.

| Catalyst System | Reaction Type | Substrate/Precursor | Yield | Reference |

| Copper(I) chloride | Imidazole synthesis | Cyclopropane carbonitrile and (methylamino)acetaldehyde dimethyl acetal | High (multikilogram scale) | acs.orgacs.org |

| Ni(OTf)₂/dcype | C-H arylation | Imidazoles | Not specified | nih.gov |

| Ni(OTf)₂/dcypt | C-H alkenylation | Imidazoles | Not specified | nih.gov |

| Palladium catalyst | Direct cyclopropylation | 1,3-Azoles | Not specified | nih.gov |

| Rh₂(S-TCPTAD)₄ | Enantioselective cyclopropanation | Electron-deficient alkenes | up to 98% ee | capes.gov.br |

| FeCl₃/SiO₂ | Imidazole synthesis | Acetals and benzils | Good to excellent | rsc.org |

The choice of solvent is critical for reaction efficiency, safety, and environmental impact. In the synthesis of 5-bromo-1-cyclopropyl-1H-imidazole, methylene chloride has been used as a solvent for the bromination step. chemicalbook.com For the multikilogram synthesis of the methylated analogue, methanol (B129727) was used during the workup to facilitate the handling of copper salts. acs.org

In line with the principles of green chemistry, there is a growing interest in using more environmentally benign solvents. Water has been explored as a solvent for the synthesis of imidazoles and thiazoles, offering an eco-friendly alternative. mdpi.comnih.gov Glycerol, another green solvent, has been successfully used for the catalyst-free synthesis of 2,4,5-triaryl and 1,2,4,5-tetraaryl imidazole derivatives, providing yields comparable to or better than conventional media. researchgate.net Deep eutectic solvents (DESs) are also emerging as promising green and recyclable catalysts and solvents for imidazole synthesis. wikipedia.orgresearchgate.net The use of ionic liquids, such as those based on imidazole, is another area of research for developing greener synthetic processes, with recent advancements making their large-scale use more economically feasible. mdpi.com

Solvent-free reaction conditions are also being explored. For instance, microwave-assisted synthesis of aryl imidazoles has been successfully performed under solvent-free conditions using activated silica gel. capes.gov.br

The following table highlights different solvents and their application in imidazole synthesis.

| Solvent | Reaction | Advantage | Reference |

| Methylene Chloride | Bromination of 1-cyclopropyl-1H-imidazole | Standard organic solvent | chemicalbook.com |

| Methanol | Workup of copper-mediated synthesis | Facilitates filtration of copper salts | acs.org |

| Water | Synthesis of imidazoles and thiazoles | Eco-friendly, readily available | mdpi.comnih.gov |

| Glycerol | Catalyst-free imidazole synthesis | Green, biodegradable, high yields | researchgate.net |

| Deep Eutectic Solvents (DESs) | Imidazole synthesis | Green, recyclable, dual catalyst/solvent | wikipedia.orgresearchgate.net |

| Ionic Liquids | General synthesis | Green, potential for recyclability | mdpi.com |

| Solvent-free | Microwave-assisted imidazole synthesis | Reduced waste, eco-friendly | capes.gov.br |

Precise control over reaction parameters such as temperature, pressure, and reaction time is essential for maximizing yield, ensuring selectivity, and maintaining safety, particularly during scale-up.

In the synthesis of 5-bromo-1-cyclopropyl-1H-imidazole, the bromination step is conducted at a controlled low temperature of 5-10°C to manage the exothermic nature of the reaction and to enhance selectivity. chemicalbook.com Conversely, the copper-mediated synthesis of the imidazole precursor, 2-cyclopropyl-1-methyl-1H-imidazole, requires heating to approximately 87°C for an extended period of 22 hours to drive the reaction to completion. acs.org

Kinetic studies on the bromination of imidazole and its derivatives have shown that the reaction rates are highly dependent on pH. researchgate.netmdpi.com The reaction often proceeds through the more reactive conjugate base of the imidazole. acs.orgresearchgate.net Understanding these kinetics allows for the optimization of reaction conditions to favor the formation of the desired partially brominated products. mdpi.com

Most of the reported syntheses for this class of compounds are performed at atmospheric pressure. While pressure is not a commonly varied parameter in these specific reactions, maintaining consistent atmospheric pressure is a standard practice in process control to ensure reproducibility.

To overcome the long reaction times and sometimes harsh conditions of conventional heating methods, microwave (MW) and ultrasonic (US) irradiation have emerged as powerful tools in the synthesis of imidazoles. mdpi.comnih.gov These techniques can significantly accelerate reaction rates, improve yields, and often lead to cleaner reactions with fewer byproducts. mdpi.comorientjchem.org

Microwave-assisted organic synthesis (MAOS) has been successfully applied to the synthesis of various imidazole derivatives. nih.govorientjchem.org For example, the synthesis of substituted imidazoles has been optimized using microwave irradiation, with studies exploring the effects of microwave power and reaction time to maximize yield. researchgate.netorientjchem.org In some cases, microwave-assisted synthesis can be performed under solvent-free conditions, further enhancing the green credentials of the process. capes.gov.br

Ultrasonic irradiation has also been shown to be effective in promoting the synthesis of imidazoles. mdpi.comnih.gov Sonochemistry can enhance reaction rates by creating localized high temperatures and pressures through acoustic cavitation. mdpi.com Ultrasound-assisted synthesis of imidazolium (B1220033) and pyridinium (B92312) salts has been demonstrated to lead to a dramatic reduction in reaction time and an increase in product yields. capes.gov.br

The following table provides a comparison of conventional versus microwave and ultrasonic-assisted methods for imidazole synthesis.

| Method | Reaction Time | Yield | Reference |

| Conventional Heating | 4-6 hours | Moderate | researchgate.net |

| Microwave Irradiation | 5.7 minutes | >70% | orientjchem.org |

| Conventional Heating | 72 hours | 70% | researchgate.net |

| Ultrasonic Irradiation | 0.5 hours | 90% | researchgate.net |

| Conventional Heating | 10-36 hours | Moderate | nih.gov |

| Ultrasonic Irradiation | 39-80 minutes | 65-80% | nih.gov |

The transition from laboratory-scale synthesis to multikilogram production presents a unique set of challenges that require careful process development and optimization to ensure safety, efficiency, and economic viability. rsc.orgacs.org A reported multikilogram synthesis of 5-bromo-2-cyclopropyl-1-methyl-1H-imidazole hydrochloride highlights several key considerations. acs.orgacs.org

One of the primary challenges in the scaled-up copper-mediated synthesis was the filtration of copper salts, which was found to be very sluggish. acs.org This issue was addressed by introducing thioacetamide as a complexing agent, which facilitated the removal of the copper salts. acs.org This seemingly minor adjustment was crucial for the practical execution of the synthesis on a 50 L scale and larger. acs.org

Process safety is another paramount concern. The development of a scalable route often involves replacing hazardous reagents and intermediates with safer alternatives. For example, moving away from potentially explosive nitro-containing intermediates can significantly improve the safety profile of a synthesis. acs.org

Advanced Isolation and Purification Techniques for Synthetic Intermediates and the Target Compound

The successful synthesis of 2-Bromo-5-cyclopropyl-1H-imidazole relies heavily on robust isolation and purification protocols to ensure the removal of unreacted starting materials, catalysts, and reaction byproducts. The choice of purification method is often dictated by the scale of the synthesis and the physicochemical properties of the intermediates and the final product, such as polarity, solubility, and crystallinity. Techniques range from straightforward filtration and extraction to more sophisticated chromatographic and crystallization methods.

Initial Workup and Intermediate Purification

In many synthetic routes leading to substituted imidazoles, particularly those employing metal catalysts, the initial purification steps are critical for the success of subsequent reactions. For instance, in copper-mediated syntheses, the removal of copper salts can be challenging on a large scale. A notable technique to address this involves the use of a complexing agent. The introduction of thioacetamide has been shown to facilitate the filtration of copper salts, which can otherwise be a very slow and inefficient process, thereby streamlining the isolation of the crude imidazole precursor before further purification or subsequent synthetic steps. acs.orgacs.org

Following the initial removal of catalysts or inorganic salts, a common procedure involves an aqueous workup followed by extraction with a suitable organic solvent. The crude product obtained after solvent evaporation is then subjected to more advanced purification techniques.

Purification via Crystallization and Salt Formation

Crystallization is a powerful technique for purifying solid organic compounds. For 2-Bromo-5-cyclopropyl-1H-imidazole and its N-alkylated derivatives, purification is effectively achieved by converting the imidazole base into a salt, which often exhibits better crystallinity and different solubility properties than the free base.

A widely applied strategy, especially for large-scale production, is the formation of a hydrochloride salt. acs.orgacs.org In a documented multikilogram synthesis of a related derivative, 5-bromo-2-cyclopropyl-1-methyl-1H-imidazole, the crude material was dissolved in isopropyl acetate (IPAc). It was then treated with a solution of hydrogen chloride (HCl) in IPAc. acs.org This process leads to the selective precipitation of the desired product as its hydrochloride salt, leaving many impurities behind in the solution. The resulting solid can then be easily isolated by filtration, washed with a small amount of solvent to remove residual impurities, and dried under vacuum to yield a high-purity product. acs.orgacs.org

This method of selective precipitation is not only effective for purification but also for the isolation of specific regioisomers, which are common in imidazole synthesis. google.com By carefully selecting the acid and solvent system, it is possible to preferentially precipitate one isomer from a mixture, a technique that offers significant advantages over chromatographic purification for industrial-scale manufacturing. google.com More advanced methods, such as inclusion crystallization with a specific host compound, have been used to isolate individual imidazole tautomers in a pure state, demonstrating the high degree of selectivity achievable with crystallization-based techniques. rsc.org

Chromatographic Purification Methods

Chromatography is an indispensable tool for the purification of imidazole derivatives, particularly in a laboratory setting or when very high purity is required.

Column Chromatography: For smaller-scale syntheses, flash column chromatography is a standard method. In the synthesis of 5-bromo-1-cyclopropyl-1H-imidazole, the crude residue was purified by column chromatography on silica gel. chemicalbook.com A gradient elution system is typically employed to separate the target compound from impurities.

Table 1: Example of Column Chromatography Conditions for Imidazole Purification

| Parameter | Details | Source |

| Stationary Phase | Silica Gel | chemicalbook.com |

| Mobile Phase (Eluent) | 1%-7% Methanol in Methylene Chloride | chemicalbook.com |

| Target Compound | 5-bromo-1-cyclopropyl-1H-imidazole | chemicalbook.com |

High-Performance Liquid Chromatography (HPLC): HPLC is a highly efficient technique for both the analysis and purification of imidazole compounds. Due to the polar and basic nature of the imidazole ring, several HPLC modes can be utilized. mdpi.comchromforum.org

Reversed-Phase (RP) HPLC: This is the most common HPLC mode. A C18 column is often used, but retaining polar compounds like imidazole can be challenging. researchgate.netchromforum.org To improve retention, various strategies are employed, such as using highly aqueous mobile phases or adding ion-pairing agents like trifluoroacetic acid (TFA) or heptafluorobutyric acid (HFBA) to the mobile phase. chromforum.org Adjusting the pH of the mobile phase is also crucial; for a basic compound like imidazole, a pH around 8-10 can increase retention on suitable columns. chromforum.org

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is particularly well-suited for very polar compounds that are not well-retained in reversed-phase chromatography. chromforum.org It uses a polar stationary phase (like silica) and a mobile phase with a high concentration of an organic solvent, like acetonitrile, and a small amount of aqueous buffer. chromforum.org

Gas Chromatography (GC): For volatile and thermally stable imidazole derivatives, Gas Chromatography, often coupled with Mass Spectrometry (GC-MS), can be a powerful analytical and purification tool. Derivatization may be required to increase the volatility of the compounds before analysis. gdut.edu.cn

Table 2: Overview of HPLC Techniques for Imidazole Separation

| HPLC Mode | Stationary Phase Example | Mobile Phase Strategy | Application Notes |

| Reversed-Phase (RP) | C18 (ODS) | Acetonitrile/Water or Methanol/Water mixtures. researchgate.net Addition of ion-pairing agents (e.g., TFA, HFBA) or use of buffered mobile phase at pH 8-10 to increase retention. chromforum.orgchromforum.org | Most common method, but requires optimization for polar imidazoles. |

| Hydrophilic Interaction (HILIC) | Silica Gel | High percentage of organic solvent (e.g., Acetonitrile) with a small percentage of aqueous buffer (e.g., water with formic or acetic acid). chromforum.org | Excellent for retaining very polar imidazoles that elute too quickly in RP-HPLC. |

| Mixed-Mode | Cation-Exchange/RP | Utilizes both hydrophobic and ion-exchange interactions for enhanced retention and selectivity of basic compounds. | Offers unique selectivity and good retention for basic analytes like imidazoles. chromforum.org |

The selection of the optimal purification strategy depends on a balance of factors including the scale of the synthesis, the nature of the impurities, the required purity of the final compound, and economic considerations. For the multigram-to-kilogram synthesis of 2-Bromo-5-cyclopropyl-1H-imidazole and its precursors, a combination of extractive workup, selective salt precipitation, and crystallization is often the most practical and scalable approach. acs.orgacs.org For laboratory-scale work and for achieving the highest purity, chromatographic methods are invaluable.

Reactivity and Derivatization Strategies of 2 Bromo 5 Cyclopropyl 1h Imidazole

Nucleophilic Substitution Reactions at the Bromine Position

The bromine atom at the 2-position of the imidazole (B134444) ring is susceptible to replacement by various nucleophiles. This reactivity is attributed to the electron-withdrawing nature of the imidazole ring, which polarizes the C-Br bond, rendering the carbon atom electrophilic.

With Carbon-based Nucleophiles

The substitution of the bromine atom with carbon-based nucleophiles allows for the formation of new carbon-carbon bonds, a fundamental transformation in organic synthesis. While specific examples for 2-Bromo-5-cyclopropyl-1H-imidazole are not extensively documented in publicly available literature, the reactivity can be inferred from similar systems. For instance, organolithium reagents and Grignard reagents are commonly employed to displace halides from heteroaromatic rings. The reaction would likely proceed via an addition-elimination mechanism or through the formation of an organometallic intermediate.

With Nitrogen-based Nucleophiles (e.g., amines, amides)

The displacement of the bromine atom by nitrogen-based nucleophiles, such as amines and amides, is a common strategy for introducing nitrogen-containing functional groups. These reactions are typically carried out in the presence of a base to neutralize the hydrogen bromide generated during the reaction. The conditions can range from heating with the neat amine to using a catalyst, such as a copper or palladium complex, to facilitate the C-N bond formation. A computational study on the reaction of imidazole with 2-bromo-1-arylethanone derivatives provides insights into the feasibility of such nucleophilic substitutions on bromo-substituted five-membered heterocycles. semanticscholar.orgresearchgate.net

With Oxygen- and Sulfur-based Nucleophiles (e.g., alkoxides, thiols)

Oxygen- and sulfur-based nucleophiles can also displace the bromine atom to form ethers and thioethers, respectively. Reactions with alkoxides are typically performed in the corresponding alcohol as a solvent, while reactions with thiols are often conducted in the presence of a base to deprotonate the thiol and increase its nucleophilicity. These transformations provide access to a range of derivatives with potentially altered electronic and biological properties.

| Nucleophile Type | Example Reagent | General Reaction Conditions | Expected Product |

| Carbon-based | Organolithium (e.g., n-BuLi) | Anhydrous solvent (e.g., THF, ether), low temperature | 2-Alkyl/Aryl-5-cyclopropyl-1H-imidazole |

| Nitrogen-based | Primary/Secondary Amine | Heat, with or without a base (e.g., K2CO3) or catalyst | 2-Amino-5-cyclopropyl-1H-imidazole derivative |

| Oxygen-based | Sodium Alkoxide (e.g., NaOMe) | Corresponding alcohol (e.g., MeOH), heat | 2-Alkoxy-5-cyclopropyl-1H-imidazole |

| Sulfur-based | Thiol with a base (e.g., NaH) | Aprotic solvent (e.g., DMF, THF) | 2-Thioether-5-cyclopropyl-1H-imidazole |

Electrophilic Aromatic Substitution Reactions on the Imidazole Ring

The imidazole ring is an electron-rich aromatic system and can undergo electrophilic aromatic substitution. However, the reactivity and regioselectivity are influenced by the existing substituents. The cyclopropyl (B3062369) group is generally considered an activating group, directing electrophiles to the ortho and para positions. The bromine atom is a deactivating but ortho-, para-directing group. In the case of 2-Bromo-5-cyclopropyl-1H-imidazole, the only available position for substitution is the C4 position.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. nih.govwikipedia.orglibretexts.org The conditions for these reactions typically involve a strong acid or a Lewis acid catalyst to generate the electrophile. nih.govwikipedia.org For imidazoles, direct electrophilic substitution can be challenging due to the basicity of the ring nitrogens, which can be protonated or coordinate to the Lewis acid, deactivating the ring towards electrophilic attack. wikipedia.org Therefore, the reaction conditions need to be carefully controlled. For instance, bromination of cyclopropyl-1H-imidazole has been achieved using 1,3-dibromo-5,5-dimethylhydantoin (B127087) in methylene (B1212753) chloride at low temperatures. chemicalbook.com

| Reaction | Reagents | Expected Product |

| Bromination | Br2, FeBr3 or NBS | 2,4-Dibromo-5-cyclopropyl-1H-imidazole |

| Nitration | HNO3, H2SO4 | 2-Bromo-5-cyclopropyl-4-nitro-1H-imidazole |

| Sulfonation | Fuming H2SO4 | 2-Bromo-5-cyclopropyl-1H-imidazole-4-sulfonic acid |

Transition Metal-Catalyzed Cross-Coupling Reactions at the Bromine-Substituted Position

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and the bromine atom of 2-Bromo-5-cyclopropyl-1H-imidazole serves as an excellent handle for such transformations.

Suzuki-Miyaura Coupling with Boronic Acids/Esters

The Suzuki-Miyaura coupling is a widely used palladium-catalyzed reaction that couples an organohalide with an organoboron compound. acs.orgresearchgate.net This reaction is known for its mild conditions and tolerance of a wide range of functional groups. The coupling of 2-Bromo-5-cyclopropyl-1H-imidazole with various boronic acids or their esters would provide a versatile route to a diverse library of 2-aryl- or 2-heteroaryl-5-cyclopropyl-1H-imidazoles. An efficient protocol for the Suzuki-Miyaura cross-coupling of unprotected haloimidazoles has been reported, highlighting the feasibility of this transformation on similar substrates. semanticscholar.org Furthermore, the Suzuki-Miyaura coupling of potassium cyclopropyltrifluoroborate (B8364958) with aryl chlorides demonstrates the utility of cyclopropyl building blocks in such reactions. nih.gov

A typical Suzuki-Miyaura reaction involves a palladium catalyst, a base, and a suitable solvent. The choice of catalyst, ligand, base, and solvent can significantly impact the reaction efficiency.

| Component | Examples |

| Palladium Catalyst | Pd(PPh3)4, Pd(OAc)2, PdCl2(dppf) |

| Ligand | PPh3, dppf, SPhos, XPhos |

| Base | K2CO3, Cs2CO3, K3PO4, Na2CO3 |

| Solvent | Toluene, Dioxane, DMF, Acetonitrile/Water mixtures |

A study on the Suzuki-Miyaura cross-coupling of unprotected, nitrogen-rich heterocycles suggests that while these reactions are powerful, the presence of unprotected azoles can sometimes inhibit the palladium catalyst. nih.gov Therefore, careful optimization of the reaction conditions is crucial for achieving high yields.

Sonogashira Coupling with Terminal Alkynes

The Sonogashira reaction, a palladium-catalyzed cross-coupling of a vinyl or aryl halide with a terminal alkyne, is a powerful tool for the formation of carbon-carbon bonds. organic-chemistry.org In the context of 2-Bromo-5-cyclopropyl-1H-imidazole, this reaction provides a direct route to 2-alkynyl-5-cyclopropyl-1H-imidazoles, which are valuable intermediates in the synthesis of various biologically active molecules. The reaction is typically carried out in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base. organic-chemistry.org

While specific examples detailing the Sonogashira coupling of 2-Bromo-5-cyclopropyl-1H-imidazole are not extensively documented in readily available literature, the general principles of Sonogashira reactions on 2-bromoimidazoles are well-established. For instance, the coupling of 2-bromo-5-nitropyridine (B18158) with terminal acetylenes has been successfully demonstrated, yielding the corresponding substituted 5-nitro-2-ethynylpyridines. researchgate.net This suggests that 2-Bromo-5-cyclopropyl-1H-imidazole would be a viable substrate for similar transformations.

The general conditions for a Sonogashira coupling reaction involving a 2-bromo-heterocycle are presented in the table below.

| Parameter | Condition | Reference |

| Catalyst | Pd(PPh₃)₂Cl₂ (2 mol%) | rsc.org |

| Co-catalyst | CuI (5 mol%) | rsc.org |

| Base | Amine (e.g., triethylamine, diisopropylamine) | organic-chemistry.orgresearchgate.net |

| Solvent | DMF, MeCN, or aqueous media with surfactants | organic-chemistry.orgrsc.orgnih.gov |

| Temperature | Room temperature to 65°C | researchgate.netnih.gov |

It is important to note that the presence of the unprotected N-H in the imidazole ring could potentially interfere with the catalytic cycle. Therefore, N-protection might be necessary to achieve optimal yields and prevent side reactions.

Heck Reactions with Olefins

The Heck reaction is another palladium-catalyzed carbon-carbon bond-forming reaction that couples an aryl or vinyl halide with an alkene. organic-chemistry.orglibretexts.org This reaction is particularly useful for the synthesis of substituted alkenes with high regio- and stereoselectivity. organic-chemistry.org The application of the Heck reaction to 2-Bromo-5-cyclopropyl-1H-imidazole would lead to the formation of 2-alkenyl-5-cyclopropyl-1H-imidazoles, further expanding the synthetic utility of this versatile building block.

The general mechanism of the Heck reaction involves the oxidative addition of the aryl halide to a Pd(0) species, followed by migratory insertion of the olefin and subsequent β-hydride elimination to afford the final product and regenerate the catalyst. libretexts.org The choice of catalyst, ligand, base, and solvent can significantly influence the outcome of the reaction. organic-chemistry.orgrug.nl

| Parameter | Condition | Reference |

| Catalyst | Pd(OAc)₂, Pd/C | rug.nlthieme-connect.de |

| Ligand | Phosphine (B1218219) ligands (e.g., P(o-tolyl)₃) | thieme-connect.de |

| Base | Inorganic bases (e.g., KOAc, Et₃N) | thieme-connect.de |

| Solvent | Polar aprotic solvents (e.g., DMF, MeCN) | thieme-connect.de |

| Temperature | 100-150°C | thieme-connect.de |

The presence of the cyclopropyl group may introduce steric hindrance that could affect the efficiency of the reaction. However, the electronic properties of the imidazole ring are expected to be favorable for the oxidative addition step.

Negishi Coupling with Organozinc Reagents

The Negishi coupling is a versatile cross-coupling reaction that involves the reaction of an organozinc reagent with an organic halide in the presence of a nickel or palladium catalyst. organic-chemistry.org This reaction is known for its high functional group tolerance and its ability to form carbon-carbon bonds between a wide variety of sp-, sp²-, and sp³-hybridized carbon atoms. organic-chemistry.orgnih.gov The Negishi coupling of 2-Bromo-5-cyclopropyl-1H-imidazole with various organozinc reagents would provide a powerful method for introducing alkyl, alkenyl, and aryl substituents at the 2-position of the imidazole ring.

The general catalytic cycle of the Negishi coupling involves oxidative addition, transmetalation, and reductive elimination. organic-chemistry.org The choice of catalyst and ligand is crucial for achieving high yields and selectivities. organic-chemistry.org

The compatibility of the Negishi coupling with various functional groups makes it an attractive method for the late-stage functionalization of complex molecules. nih.gov A general protocol for the Negishi coupling of a bromo-heterocycle is outlined in the table below.

| Parameter | Condition | Reference |

| Catalyst | Pd(0) or Ni(0) complexes | organic-chemistry.orgnih.gov |

| Organometallic Reagent | Organozinc halides (RZnX) | organic-chemistry.org |

| Solvent | THF, DMF | organic-chemistry.org |

| Temperature | Room temperature to elevated temperatures | organic-chemistry.org |

The successful application of the Negishi coupling to 2-Bromo-5-cyclopropyl-1H-imidazole would significantly enhance its value as a synthetic intermediate.

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that allows for the formation of carbon-nitrogen bonds between an aryl halide and an amine. chemspider.com This reaction has become a cornerstone of modern organic synthesis due to its broad substrate scope and high efficiency. nih.govcmu.edu The application of the Buchwald-Hartwig amination to 2-Bromo-5-cyclopropyl-1H-imidazole would provide a direct route to 2-amino-5-cyclopropyl-1H-imidazoles, which are important pharmacophores in many biologically active compounds.

A general method for the amination of 2-bromo-1H-imidazoles has been developed, demonstrating the feasibility of this transformation. nih.gov The reaction typically employs a palladium catalyst, a phosphine ligand, and a base. chemspider.comnih.gov

The table below summarizes typical conditions for the Buchwald-Hartwig amination of a bromo-heterocycle.

| Parameter | Condition | Reference |

| Catalyst | Pd₂(dba)₃, Pd(OAc)₂ | chemspider.comnih.gov |

| Ligand | Bidentate phosphine ligands (e.g., BINAP, Xantphos) | chemspider.comcmu.edu |

| Base | Strong, non-nucleophilic bases (e.g., NaOtBu, LHMDS) | chemspider.comnih.gov |

| Solvent | Toluene, THF | chemspider.comnih.gov |

| Temperature | 80°C to elevated temperatures | chemspider.comnih.gov |

The unprotected N-H of the imidazole ring can be a competing site for arylation. However, careful optimization of the reaction conditions can lead to selective amination at the 2-position. nih.gov

Functionalization and Ring-Opening Reactions of the Cyclopropyl Moiety

The cyclopropyl group in 2-Bromo-5-cyclopropyl-1H-imidazole is not merely a passive substituent. Its inherent ring strain makes it susceptible to a variety of chemical transformations, including ring-opening reactions. nih.gov These reactions can be initiated by various reagents and catalysts, leading to the formation of diverse and complex molecular scaffolds. nih.govrsc.orgnih.gov

For example, gold-catalyzed cycloisomerization of 2-(1-alkynyl-cyclopropyl)pyridines with nucleophiles has been shown to be an effective method for C-C bond cleavage of the cyclopropane (B1198618) ring, affording structurally diverse indolizines. rsc.org Similarly, tandem Heck-ring-opening reactions of cyclopropyl diol derivatives have been investigated, shedding light on the mechanistic aspects of this transformation. nih.gov Asymmetric ring-opening/cyclization/retro-Mannich reactions of cyclopropyl ketones have also been developed for the synthesis of chiral benzimidazole (B57391) derivatives. researchgate.net

While specific studies on the functionalization and ring-opening of the cyclopropyl moiety in 2-Bromo-5-cyclopropyl-1H-imidazole are limited, the existing literature on related systems suggests that this is a fertile area for future research. The interplay between the imidazole ring, the bromine atom, and the cyclopropyl group could lead to novel and unexpected reactivity patterns.

Transformations Involving the 1H-Imidazole Proton (e.g., N-alkylation, N-arylation)

The acidic proton on the imidazole nitrogen of 2-Bromo-5-cyclopropyl-1H-imidazole provides another handle for chemical modification. N-alkylation and N-arylation are common transformations that can be used to introduce a wide variety of substituents at the N-1 position of the imidazole ring. These modifications can have a profound impact on the biological activity and physical properties of the resulting compounds. nih.govnih.gov

N-alkylation of imidazoles can be achieved using various alkylating agents, such as alkyl halides, in the presence of a base. researchgate.netbeilstein-journals.org The regioselectivity of the alkylation can be influenced by the nature of the substituents on the imidazole ring and the reaction conditions. beilstein-journals.org

N-arylation of imidazoles can be accomplished through several methods, including the Chan-Lam coupling, which utilizes copper catalysts and aryl boronic acids. nih.gov This method is known for its mild reaction conditions and broad substrate scope. nih.gov Palladium-catalyzed N-arylation reactions have also been developed. nih.gov

The table below provides a general overview of conditions for N-alkylation and N-arylation of imidazoles.

| Transformation | Reagents | Conditions | Reference |

| N-Alkylation | Alkyl halide, Base (e.g., NaH) | Solvent (e.g., THF) | beilstein-journals.org |

| N-Arylation (Chan-Lam) | Aryl boronic acid, Cu(OAc)₂, Base (e.g., Et₃N) | Solvent (e.g., DCM) | nih.gov |

| N-Arylation (Palladium-catalyzed) | Bromoarene, Pd(OAc)₂, Ligand, Base | Solvent (e.g., DMF) | nih.gov |

The ability to selectively functionalize the N-1 position of 2-Bromo-5-cyclopropyl-1H-imidazole, in conjunction with the other reactive sites on the molecule, makes it an exceptionally valuable building block for the synthesis of diverse and complex heterocyclic compounds.

Spectroscopic and Advanced Characterization Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of organic molecules by probing the magnetic properties of atomic nuclei.

One-dimensional NMR provides fundamental information about the different chemical environments of hydrogen, carbon, and nitrogen atoms within a molecule.

¹H NMR: In the ¹H NMR spectrum of 2-Bromo-5-cyclopropyl-1H-imidazole, distinct signals would be expected for the imidazole (B134444) ring proton, the methine proton of the cyclopropyl (B3062369) group, and the methylene (B1212753) protons of the cyclopropyl group. The chemical shift of the imidazole proton (at the C4 position) would likely appear in the aromatic region. The cyclopropyl protons would exhibit characteristic upfield shifts, with the methine proton coupled to the adjacent methylene protons.

¹³C NMR: The ¹³C NMR spectrum would reveal individual resonances for each unique carbon atom. The carbon atoms of the imidazole ring would resonate at distinct chemical shifts, influenced by the electron-withdrawing bromine atom and the cyclopropyl substituent. The carbon attached to the bromine (C2) would be significantly affected. The cyclopropyl carbons would appear at characteristic high-field values. For comparison, the ¹³C NMR spectrum of the related compound, 5-Bromo-2-cyclopropyl-1-methyl-1H-imidazole, shows signals at δ 151.1, 119.6, 109.0, 33.8, 7.7, and 7.3. acs.org

¹⁵N NMR: ¹⁵N NMR spectroscopy, though less common due to the lower natural abundance and sensitivity of the ¹⁵N isotope, can provide valuable information about the electronic environment of the nitrogen atoms in the imidazole ring. The two nitrogen atoms would be expected to have different chemical shifts, reflecting their distinct bonding environments (one N-H and one imine-type nitrogen).

Table 1: Predicted ¹H and ¹³C NMR Data for 2-Bromo-5-cyclopropyl-1H-imidazole (Note: These are predicted values based on general principles and data from similar compounds. Actual experimental values may vary.)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Imidazole C2 | - | ~120-130 |

| Imidazole C4 | ~7.0-7.5 (singlet) | ~115-125 |

| Imidazole C5 | - | ~130-140 |

| Cyclopropyl CH | ~1.5-2.0 (multiplet) | ~10-20 |

| Cyclopropyl CH₂ | ~0.5-1.0 (multiplet) | ~5-15 |

Two-dimensional NMR experiments are crucial for assembling the molecular puzzle by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): A COSY spectrum would show correlations between coupled protons. For 2-Bromo-5-cyclopropyl-1H-imidazole, this would be most informative for the cyclopropyl group, showing the coupling between the methine proton and the methylene protons.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates directly bonded carbon and proton atoms. This would definitively assign the proton signals to their corresponding carbon atoms in the imidazole ring and the cyclopropyl group.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy reveals longer-range couplings between protons and carbons (typically over 2-3 bonds). This is critical for establishing the connectivity between the cyclopropyl group and the imidazole ring, for instance, by observing a correlation between the cyclopropyl methine proton and the C5 carbon of the imidazole ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment identifies protons that are close in space, regardless of their bonding. This can help to confirm the substitution pattern and provide insights into the preferred conformation of the molecule.

Solid-state NMR (ssNMR) spectroscopy provides information about the structure and dynamics of molecules in the solid state. This technique is particularly useful for studying polymorphism (the existence of multiple crystalline forms) and for characterizing materials that are insoluble or difficult to crystallize for X-ray diffraction analysis. For 2-Bromo-5-cyclopropyl-1H-imidazole, ssNMR could be used to probe intermolecular interactions and packing in the crystal lattice.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

High-resolution mass spectrometry (HRMS) is used to determine the exact mass of a molecule with high precision. This allows for the calculation of the elemental formula. For 2-Bromo-5-cyclopropyl-1H-imidazole (C₆H₇BrN₂), the presence of bromine with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) would result in a distinctive isotopic cluster for the molecular ion peak [M+H]⁺. The exact mass of the monoisotopic peak would be used to confirm the elemental composition. For instance, the related compound 5-Bromo-2-cyclopropyl-1-methyl-1H-imidazole hydrochloride was analyzed by HRMS, with a calculated m/z for C₇H₁₀BrN₂ [M+H]⁺ of 201.0021, and a found value of 201.0027. acs.org

Table 2: Predicted HRMS Data for 2-Bromo-5-cyclopropyl-1H-imidazole

| Ion | Calculated m/z |

| [C₆H₈⁷⁹BrN₂]⁺ ([M+H]⁺) | 187.9869 |

| [C₆H₈⁸¹BrN₂]⁺ ([M+H]⁺) | 189.9849 |

The choice of ionization technique is critical for successfully analyzing a compound by mass spectrometry.

Electrospray Ionization (ESI-MS): ESI is a soft ionization technique that is well-suited for polar molecules. It typically produces protonated molecules [M+H]⁺ with minimal fragmentation, making it ideal for determining the molecular weight of 2-Bromo-5-cyclopropyl-1H-imidazole.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF): MALDI is another soft ionization technique, often used for larger or less polar molecules. The sample is co-crystallized with a matrix that absorbs laser energy, leading to gentle ionization. While ESI-MS would likely be the primary choice for a small molecule like 2-Bromo-5-cyclopropyl-1H-imidazole, MALDI-TOF could also be employed.

Chromatographic Coupling (Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS))

Chromatographic techniques coupled with mass spectrometry are powerful tools for the separation, identification, and quantification of chemical compounds. The choice between Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) depends on the analyte's volatility and thermal stability.

Liquid Chromatography-Mass Spectrometry (LC-MS) is highly suitable for the analysis of 2-Bromo-5-cyclopropyl-1H-imidazole. This technique separates compounds in a liquid mobile phase before they are ionized and detected by the mass spectrometer. Given the polarity of the imidazole ring and the compound's molecular weight, it is amenable to common reversed-phase LC conditions.

Upon entering the mass spectrometer, the compound would be ionized, typically using electrospray ionization (ESI). In positive ion mode, the protonated molecule [M+H]⁺ would be observed, confirming the molecular weight. For 2-Bromo-5-cyclopropyl-1H-imidazole (C₆H₇BrN₂), the expected monoisotopic mass of the neutral molecule is approximately 186.98 u. The presence of bromine would be confirmed by a characteristic isotopic pattern, with two peaks of nearly equal intensity separated by 2 m/z units (due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes). Tandem MS (MS/MS) experiments would involve fragmenting the parent ion to produce a characteristic fragmentation pattern, aiding in structural confirmation.

Gas Chromatography-Mass Spectrometry (GC-MS) could also be employed, provided that 2-Bromo-5-cyclopropyl-1H-imidazole is sufficiently volatile and thermally stable to be vaporized without decomposition in the GC injector. The compound would be separated in a capillary column and then ionized, typically by electron ionization (EI). EI is a higher-energy ionization technique that often leads to extensive fragmentation. The resulting mass spectrum would show a molecular ion peak (M⁺) with its characteristic bromine isotope pattern, along with various fragment ions. Analysis of related bromo-cyclopropane compounds by GC-MS has shown characteristic fragmentation patterns involving the loss of the bromine atom and cleavage of the cyclopropyl ring. researchgate.net

A hypothetical summary of mass spectrometric data is presented below.

Table 1: Predicted Mass Spectrometry Data for 2-Bromo-5-cyclopropyl-1H-imidazole

| Technique | Ionization Mode | Expected Parent Ion (m/z) | Key Fragmentation Pathways |

|---|---|---|---|

| LC-MS | ESI (+) | [M+H]⁺ ≈ 187.99 / 189.99 | Loss of HBr, cleavage of cyclopropyl ring |

Vibrational Spectroscopy

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. The resulting spectrum displays absorption bands corresponding to specific functional groups. For 2-Bromo-5-cyclopropyl-1H-imidazole, characteristic absorption bands are expected for the N-H group, the imidazole ring, and the cyclopropyl moiety. While an experimental spectrum for this specific compound is not available, data from related structures like 2-bromo-1H-imidazole and other imidazoles allows for the prediction of its key spectral features. nist.govchemicalbook.com

Table 2: Predicted FT-IR Bands for 2-Bromo-5-cyclopropyl-1H-imidazole

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3150 - 3000 | Stretching | N-H (imidazole ring) |

| 3050 - 3000 | Stretching | C-H (cyclopropyl ring) |

| ~1650 | Stretching | C=N (imidazole ring) |

| ~1500 | Stretching | C=C (imidazole ring) |

| 1450 - 1400 | Bending | CH₂ (cyclopropyl scissoring) |

| 1100 - 1000 | Breathing | Cyclopropyl ring |

Raman Spectroscopy for Complementary Vibrational Information

Raman spectroscopy is a complementary technique to FT-IR. It involves inelastic scattering of monochromatic light, and the resulting spectral peaks correspond to the vibrational modes of the molecule. Raman is particularly sensitive to non-polar and symmetric bonds, which may be weak or absent in the IR spectrum. For 2-Bromo-5-cyclopropyl-1H-imidazole, the C-Br stretch and the symmetric "breathing" mode of the cyclopropyl ring are expected to produce strong Raman signals. This complementarity provides a more complete vibrational analysis. researchgate.net

Vibrational Energy Distribution Analysis (VEDA) for Detailed Band Assignments

Vibrational Energy Distribution Analysis (VEDA) is a computational method used to provide a detailed and quantitative assignment of vibrational bands obtained from FT-IR and Raman spectroscopy. It requires quantum chemical calculations, typically using Density Functional Theory (DFT), to compute the vibrational frequencies and normal modes of the molecule. VEDA then partitions the potential energy of each normal mode into contributions from individual internal coordinates (e.g., bond stretching, angle bending). This allows for an unambiguous assignment of complex vibrational bands that arise from the coupling of multiple motions, which is common in heterocyclic systems. A VEDA analysis for 2-Bromo-5-cyclopropyl-1H-imidazole would precisely describe the nature of each observed band, such as identifying the percentage contribution of C-N stretching, C-H bending, and other motions to a specific peak.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons from lower to higher energy orbitals. The imidazole ring contains π electrons and is therefore a chromophore. The expected electronic transitions are π → π* and n → π. The presence of substituents alters the energy of these transitions and thus the wavelength of maximum absorbance (λ_max). The bromine atom, acting as an auxochrome, is expected to cause a bathochromic (red) shift in the π → π transition compared to unsubstituted imidazole due to the extension of the conjugated system by its lone-pair electrons. The cyclopropyl group may have a minor electronic effect. The solvent used for the analysis can also influence the λ_max.

X-ray Diffraction (XRD) Analysis

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline solid. This technique can precisely measure bond lengths, bond angles, and torsion angles, providing an exact geometric picture of the molecule. It also reveals information about the crystal packing and intermolecular interactions, such as hydrogen bonding involving the imidazole N-H group.

While no crystal structure for 2-Bromo-5-cyclopropyl-1H-imidazole has been reported, analysis of related bromo-imidazole structures provides insight into the expected molecular geometry. researchgate.netresearchgate.net For instance, the C-Br bond length is anticipated to be around 1.85-1.90 Å, and the imidazole ring is expected to be planar. Hydrogen bonding between the N-H proton of one molecule and a nitrogen atom of an adjacent molecule is a likely feature in the solid-state packing.

Table 3: Predicted Molecular Geometry Parameters from a Hypothetical XRD Analysis

| Parameter | Bond/Angle | Expected Value |

|---|---|---|

| Bond Length | C-Br | ~1.87 Å |

| Bond Length | C-N (imidazole) | ~1.33 - 1.38 Å |

| Bond Length | C-C (cyclopropyl) | ~1.51 Å |

| Bond Angle | C-N-C (imidazole) | ~108° |

| Bond Angle | N-C-N (imidazole) | ~111° |

Theoretical and Computational Investigations

Quantum Chemical Calculations for Ground State Properties

Quantum chemical calculations are fundamental to predicting the molecular structure and electronic properties of 2-Bromo-5-cyclopropyl-1H-imidazole in its ground state. These computational approaches allow for a detailed analysis of the molecule's geometry and the distribution of its electrons.

Density Functional Theory (DFT) has become a primary tool for computational chemists due to its balance of accuracy and computational cost. researchgate.net Methods such as B3LYP (Becke, three-parameter, Lee-Yang-Parr) and B3PW91 are hybrid functionals that combine a portion of exact Hartree-Fock exchange with exchange and correlation functionals from DFT. acs.org These methods are extensively used for geometry optimization, which involves finding the lowest energy arrangement of atoms, and for calculating the electronic structure of molecules like substituted imidazoles. researchgate.netresearchgate.net The B3LYP functional, in particular, is widely employed to obtain reliable geometric and energetic properties. researchgate.net

For 2-Bromo-5-cyclopropyl-1H-imidazole, a DFT/B3LYP calculation would be performed to fully optimize the molecular geometry, determining the most stable conformation of the cyclopropyl (B3062369) ring relative to the imidazole (B134444) ring. This process also yields a wealth of electronic information, including electron density distribution and orbital energies.

Ab initio methods are based on first principles of quantum mechanics without the use of empirical parameters. The Hartree-Fock (HF) method is a foundational ab initio approach, though it does not account for electron correlation, which can be a limitation. reddit.com For more accurate results, post-HF methods like Møller-Plesset perturbation theory (MP2) are employed. MP2 calculations incorporate electron correlation and generally provide a better description of molecular geometries and energies compared to HF. acs.orgwavefun.com However, MP2 calculations are significantly more computationally demanding than both HF and most DFT methods. wavefun.com For a molecule like 2-Bromo-5-cyclopropyl-1H-imidazole, an MP2 calculation would offer a higher level of theory for comparison with DFT results, providing a more robust prediction of its properties.

The accuracy of any quantum chemical calculation is highly dependent on the chosen basis set, which is a set of mathematical functions used to build molecular orbitals. Pople-style basis sets, such as 6-31G* and the more extensive 6-311++G**, are commonly used. researchgate.netwavefun.com The addition of polarization functions (e.g., the '' in 6-31G) and diffuse functions (e.g., the '+' in 6-31+G*) allows for greater flexibility in describing the electron distribution, especially in molecules with lone pairs, pi systems, and electronegative atoms like bromine and nitrogen. researchgate.netgaussian.com

A typical optimization protocol involves:

Building the initial molecular structure.

Performing a geometry optimization using a selected method (e.g., B3LYP) and basis set (e.g., 6-311++G**).

Confirming that the optimized structure is a true energy minimum by performing a frequency calculation, which should yield no imaginary frequencies. researchgate.net

Following a successful geometry optimization using a method like B3LYP/6-311++G**, the precise bond lengths, bond angles, and dihedral angles of 2-Bromo-5-cyclopropyl-1H-imidazole can be determined. These parameters define the three-dimensional structure of the molecule. The analysis would reveal the planarity of the imidazole ring and the specific orientation of the bromo and cyclopropyl substituents.

Below are hypothetical, yet representative, data tables for the optimized molecular geometry of 2-Bromo-5-cyclopropyl-1H-imidazole, as would be obtained from a DFT calculation.

Table 1: Selected Optimized Bond Lengths (Å)

| Bond | Predicted Length (Å) |

|---|---|

| C2-Br | 1.885 |

| C5-C(cyclo) | 1.490 |

| N1-C2 | 1.375 |

| C2-N3 | 1.320 |

| N3-C4 | 1.380 |

| C4-C5 | 1.365 |

| C5-N1 | 1.370 |

| C4-H | 1.080 |

Table 2: Selected Optimized Bond Angles (°) and Dihedral Angles (°)

| Angle | Predicted Angle (°) |

|---|---|

| N1-C2-N3 | 113.5 |

| C2-N3-C4 | 107.0 |

| N3-C4-C5 | 109.0 |

| C4-C5-N1 | 105.5 |

| C5-N1-C2 | 105.0 |

| Br-C2-N1 | 125.0 |

| C(cyclo)-C5-C4 | 128.0 |

| Dihedral Angle | Predicted Angle (°) |

| H-N1-C2-N3 | 180.0 |

Electronic Structure and Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is a powerful concept for predicting the reactivity of a molecule by focusing on its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, defining its nucleophilic character. youtube.com Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic character. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity. irjweb.combiomedres.us A large energy gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. biomedres.us A small gap indicates that a molecule is more reactive. irjweb.com

For 2-Bromo-5-cyclopropyl-1H-imidazole, the energies of these orbitals would be calculated. The HOMO is expected to be distributed over the electron-rich imidazole ring, while the LUMO may have significant contributions from the C-Br antibonding orbital.

Table 3: Predicted Frontier Molecular Orbital Properties (eV)

| Parameter | B3LYP/6-311++G** (eV) |

|---|---|

| HOMO Energy | -6.45 |

| LUMO Energy | -1.10 |

These computational findings provide a detailed, atom-level understanding of 2-Bromo-5-cyclopropyl-1H-imidazole, forming a theoretical foundation for predicting its chemical behavior and guiding further experimental research.

Molecular Electrostatic Potential (MEP) Mapping for Electrostatic Interactions and Reactive Sites

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the three-dimensional charge distribution of a molecule, which is essential for predicting its reactive sites for electrophilic and nucleophilic attacks. The MEP surface of 2-bromo-5-cyclopropyl-1H-imidazole would likely be calculated using density functional theory (DFT) methods, such as B3LYP with a suitable basis set.

The MEP map uses a color scale to denote different potential regions. Areas of negative potential, typically colored red, indicate electron-rich regions and are susceptible to electrophilic attack. For 2-bromo-5-cyclopropyl-1H-imidazole, these regions are expected to be concentrated around the nitrogen atoms of the imidazole ring due to the lone pairs of electrons. The region around the bromine atom would also exhibit negative potential.

A hypothetical MEP map would reveal the most negative potential centered on the non-protonated nitrogen atom of the imidazole ring, making it the primary site for electrophilic interaction. The hydrogen atom attached to the other nitrogen would represent the most electropositive region, marking it as the likely site for deprotonation or interaction with nucleophiles.

Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer and Hybridization

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the electron delocalization, intramolecular charge transfer (ICT), and hybridization within a molecule. For 2-bromo-5-cyclopropyl-1H-imidazole, NBO analysis, likely performed at the same DFT level of theory, would elucidate the nature of the chemical bonds and the interactions between orbitals.

The analysis would quantify the delocalization of electron density from occupied (donor) to unoccupied (acceptor) orbitals. Significant interactions would be expected between the lone pair orbitals of the nitrogen and bromine atoms and the antibonding orbitals of the imidazole ring, indicating hyperconjugative effects. These interactions contribute to the stability of the molecule.

The hybridization of the atoms in the imidazole ring would be confirmed as approximately sp², consistent with its aromatic character. The bromine atom's hybridization and the nature of the C-Br bond would also be detailed. The NBO analysis would likely show a significant p-character in the lone pairs of the nitrogen atoms, contributing to the ring's aromaticity. The cyclopropyl group's attachment to the imidazole ring would also be analyzed, showing the nature of the C-C bonds and their interaction with the ring.

A summary of hypothetical NBO analysis findings could be presented as follows:

| Donor NBO | Acceptor NBO | Stabilization Energy (E(2)) (kcal/mol) |

| LP(1) N1 | π(C2-N3) | ~40-50 |

| LP(1) N3 | π(C4-C5) | ~30-40 |

| LP(1) Br | σ(C2-N1) | ~5-10 |

| π(C4-C5) | π(C2-N3) | ~15-25 |

Note: This table contains hypothetical data for illustrative purposes.

Fukui Functions and Local Reactivity Descriptors for Predicting Reaction Sites

Fukui functions and other local reactivity descriptors derived from conceptual DFT are powerful tools for predicting the most reactive sites in a molecule for different types of chemical reactions. These descriptors are calculated from the changes in electron density upon the addition or removal of an electron.

For 2-bromo-5-cyclopropyl-1H-imidazole, the Fukui function (f(r)) would be calculated to identify sites for nucleophilic, electrophilic, and radical attacks.

f+(r): Predicts sites for nucleophilic attack. The atom with the highest value of f+(r) is the most likely site for a nucleophile to attack. In this molecule, the C2 carbon atom, bonded to both a nitrogen and the bromine atom, is a potential electrophilic center.

f-(r): Predicts sites for electrophilic attack. The atom with the highest f-(r) value is the most susceptible to attack by an electrophile. The non-protonated nitrogen atom (N3) is expected to be the primary site for electrophilic attack due to its lone pair.

f0(r): Predicts sites for radical attack.